![molecular formula C6H12OS B1502623 6-Mercapto-2-hexanone CAS No. 408340-08-9](/img/structure/B1502623.png)
6-Mercapto-2-hexanone
Overview
Description
6-Mercapto-2-hexanone is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is characterized by its sulfur-containing thiol group (mercapto) and a six-carbon aliphatic chain.
Molecular Structure Analysis
The compound’s structure consists of a hexanone backbone (a six-carbon ketone) with a sulfur atom attached to one of the carbon atoms. The mercapto group (-SH) provides its characteristic odor and reactivity. The IUPAC Standard InChI for 6-Mercapto-2-hexanone is: InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Olfactory Characteristics and Synthesis
6-Mercapto-2-hexanone is part of the 4-Mercapto-2-alkanones class, noted for their occurrence in cooked red bell pepper. Research has investigated the impact of chain length on the odour thresholds and qualities of these compounds, including 6-Mercapto-2-hexanone. These studies have shown that mercapto-compounds generally have lower odour thresholds compared to their acetylthio-counterparts, with specific chain lengths impacting the odour quality significantly. The (S)-enantiomers of these compounds, including 6-Mercapto-2-hexanone, tend to have more fruity and pleasant notes (Wakabayashi et al., 2015).
Conductance Properties in Electrochemical Applications
6-Mercapto-2-hexanone has been studied in the context of electrochemical applications. Research has demonstrated its use in gating charge transport across molecular bridges, showing its potential in controlling electrochemical processes. This ability to influence charge transport makes it a valuable compound in the development of electrochemical sensors and devices (Haiss et al., 2007).
Biochemical Analysis and Phosphoproteomic Studies
The compound has also been utilized in biochemical analysis. One study described a method for isolating complex phospho-Ser/Thr-containing peptides using 6-Mercapto-2-hexanone functionalized resin. This approach aids in understanding the phosphorylation status of proteins, which is crucial in many biological processes and diseases (Tseng et al., 2005).
Applications in Material Science
In material science, 6-Mercapto-2-hexanone has been used in the study of corrosion inhibition, particularly in the context of copper in acidic environments. Its effectiveness in forming protective films and its interaction with other compounds make it a valuable material in corrosion research (Tüken et al., 2012).
Sensor Technology
The mercapto-terminated derivatives of 6-Mercapto-2-hexanone have shown promising results in the development of sensitive detection methods for substances like dopamine. Such applications demonstrate the compound's potential in creating highly selective and sensitive sensors for various biochemical and medical purposes (Gu et al., 2015).
properties
IUPAC Name |
6-sulfanylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSMYRKYYEGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665811 | |
Record name | 6-Sulfanylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfanylhexan-2-one | |
CAS RN |
408340-08-9 | |
Record name | 6-Sulfanylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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